molecular formula C6H14ClNO B13573613 (3R)-3-methyl-1,4-oxazepanehydrochloride

(3R)-3-methyl-1,4-oxazepanehydrochloride

Cat. No.: B13573613
M. Wt: 151.63 g/mol
InChI Key: ZWOPTWBEJPCOAY-FYZOBXCZSA-N
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Description

(3R)-3-methyl-1,4-oxazepane hydrochloride is a chemical compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1,4-oxazepane with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of (3R)-3-methyl-1,4-oxazepane hydrochloride may involve more scalable and efficient methods. These can include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxazepane oxide.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(3R)-3-methyl-1,4-oxazepane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3R)-3-methyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-oxazepane: A parent compound with similar structural features but lacking the methyl group.

    1,4-diazepane: A similar compound where the oxygen atom is replaced by a nitrogen atom.

    Oxetanes: Four-membered ring compounds with an oxygen atom, which have different reactivity and applications.

Uniqueness

(3R)-3-methyl-1,4-oxazepane hydrochloride is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these features are advantageous.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(3R)-3-methyl-1,4-oxazepane;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-6-5-8-4-2-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1

InChI Key

ZWOPTWBEJPCOAY-FYZOBXCZSA-N

Isomeric SMILES

C[C@@H]1COCCCN1.Cl

Canonical SMILES

CC1COCCCN1.Cl

Origin of Product

United States

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